Cas no 437383-99-8 (4-(Pyridin-3-yloxy)benzoic acid)
4-(Pyridin-3-yloxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Pyridin-3-yloxy)benzoic acid
- 4-(3-pyridinyloxy)Benzoic acid
- 4-pyridin-3-yloxybenzoic acid
- 4-(3-pyridyloxy)benzoic acid
- JZHQITAPTQQMIF-UHFFFAOYSA-N
- 4-(pyridin-3-yloxy) benzoic acid
- 4-[(Pyridin-3-yl)oxy]benzoic acid
- AB0024925
- W6289
- ST24028832
- AKOS009333120
- DTXSID50624033
- DB-070462
- AS-33250
- EN300-54901
- 4-(Pyridin-3-yloxy)benzoicacid
- CS-W022024
- SCHEMBL4318678
- Z381429266
- 437383-99-8
- MFCD11182951
- A872655
-
- MDL: MFCD11182951
- Inchi: 1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15)
- InChI Key: JZHQITAPTQQMIF-UHFFFAOYSA-N
- SMILES: O(C1C=NC=CC=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 215.05800
- Monoisotopic Mass: 215.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.4
- XLogP3: 1.9
Experimental Properties
- Color/Form: NA
- Flash Point: 201.9±21.2 °C
- PSA: 59.42000
- LogP: 2.57210
4-(Pyridin-3-yloxy)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-(Pyridin-3-yloxy)benzoic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Pyridin-3-yloxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PT425-200mg |
4-(Pyridin-3-yloxy)benzoic acid |
437383-99-8 | 95+% | 200mg |
397CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PT425-1g |
4-(Pyridin-3-yloxy)benzoic acid |
437383-99-8 | 95+% | 1g |
1346CNY | 2021-05-08 | |
| Matrix Scientific | 074546-1g |
4-(Pyridin-3-yloxy)benzoic acid, 95+% |
437383-99-8 | 95+% | 1g |
$416.00 | 2023-09-10 | |
| Matrix Scientific | 074546-5g |
4-(Pyridin-3-yloxy)benzoic acid, 95+% |
437383-99-8 | 95+% | 5g |
$1197.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB204-1g |
4-(Pyridin-3-yloxy)benzoic acid |
437383-99-8 | 95+% | 1g |
1179.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB204-200mg |
4-(Pyridin-3-yloxy)benzoic acid |
437383-99-8 | 95+% | 200mg |
336.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB204-50mg |
4-(Pyridin-3-yloxy)benzoic acid |
437383-99-8 | 95+% | 50mg |
143.0CNY | 2021-08-04 | |
| TRC | P841305-50mg |
4-(Pyridin-3-yloxy)benzoic Acid |
437383-99-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P841305-100mg |
4-(Pyridin-3-yloxy)benzoic Acid |
437383-99-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P841305-500mg |
4-(Pyridin-3-yloxy)benzoic Acid |
437383-99-8 | 500mg |
$ 320.00 | 2022-06-03 |
4-(Pyridin-3-yloxy)benzoic acid Suppliers
4-(Pyridin-3-yloxy)benzoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(Pyridin-3-yloxy)benzoic acid
Recent Advances in the Study of 4-(Pyridin-3-yloxy)benzoic acid (CAS: 437383-99-8): A Comprehensive Research Brief
4-(Pyridin-3-yloxy)benzoic acid (CAS: 437383-99-8) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyridine and benzoic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological properties. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
One of the most notable advancements in the study of 4-(Pyridin-3-yloxy)benzoic acid is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent research has demonstrated that derivatives of 4-(Pyridin-3-yloxy)benzoic acid exhibit potent inhibitory activity against specific kinase targets, making them valuable candidates for further drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit the JAK2 kinase, a target implicated in myeloproliferative neoplasms.
In addition to its kinase inhibitory properties, 4-(Pyridin-3-yloxy)benzoic acid has also been investigated for its anti-inflammatory and antimicrobial effects. A recent study in the European Journal of Pharmacology reported that the compound significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. Furthermore, preliminary data from a 2024 study indicated that certain derivatives of the compound exhibit broad-spectrum antimicrobial activity, particularly against drug-resistant bacterial strains. These findings underscore the versatility of 4-(Pyridin-3-yloxy)benzoic acid as a scaffold for the development of novel therapeutics.
The synthesis and optimization of 4-(Pyridin-3-yloxy)benzoic acid derivatives have also been a focal point of recent research. Advances in synthetic chemistry have enabled the efficient production of these compounds with high yields and purity. For example, a 2023 paper in Organic Letters described a novel catalytic method for the synthesis of 4-(Pyridin-3-yloxy)benzoic acid derivatives, which significantly reduces the reaction time and improves scalability. Such methodological innovations are critical for accelerating the preclinical development of these compounds.
Despite these promising developments, challenges remain in the clinical translation of 4-(Pyridin-3-yloxy)benzoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further research. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation. Future studies are expected to explore its potential in combination therapies and its application in emerging areas such as targeted drug delivery and personalized medicine.
In conclusion, 4-(Pyridin-3-yloxy)benzoic acid (CAS: 437383-99-8) represents a versatile and pharmacologically active compound with significant potential in drug discovery and development. Recent research has shed light on its diverse biological activities and provided innovative synthetic approaches for its production. As the field continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs. This brief serves as a timely resource for researchers and industry professionals seeking to stay abreast of the latest advancements in this area.
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